molecular formula C19H18N4O3S B2608721 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1252929-13-7

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B2608721
CAS No.: 1252929-13-7
M. Wt: 382.44
InChI Key: IDFOCRMGXZDQQC-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and a 2,4-dioxo motif. The N-(3-cyanophenyl)acetamide moiety is attached via a methylene bridge.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-3-8-22-18(25)17-15(7-9-27-17)23(19(22)26)12-16(24)21-14-6-4-5-13(10-14)11-20/h4-7,9-10H,2-3,8,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOCRMGXZDQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thieno[3,2-d]pyrimidine core, which is then further functionalized to introduce the butyl, dioxo, and cyanophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biological pathways.

    Medicine: The compound may have therapeutic potential, particularly in areas like cancer research or infectious diseases.

    Industry: Its chemical properties can be leveraged for developing new materials or industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Thieno[3,2-d]pyrimidine Derivatives
  • Target Compound: Core: Thieno[3,2-d]pyrimidine with 2,4-dioxo groups. Substituents: 3-butyl, N-(3-cyanophenyl)acetamide. Key Features: High lipophilicity (butyl), strong electron-withdrawing effects (cyano, dioxo).
  • Compound: Core: Thieno[3,2-d]pyrimidine with 4-oxo group. Substituents: 3-ethyl, 7-(4-methylphenyl), sulfanyl linkage. Key Differences: Sulfanyl group enhances stability but reduces polarity compared to the target’s dioxo motif. The ethyl and methylphenyl groups may lower lipophilicity relative to the butyl chain .
  • Compound: Core: Thieno[3,2-d]pyrimidine with 2,4-dioxo groups. Substituents: Dichlorophenyl, phenethyl. Key Differences: Dichlorophenyl increases logP and toxicity risks, while phenethyl may enhance receptor binding through aromatic interactions .
Arylacetamide Derivatives
  • Compound: Core: Arylacetamide (non-heterocyclic). Substituents: 3,4-Dichlorophenyl, thiazolyl. Key Differences: Lacks the thienopyrimidine core but shares the acetamide linkage. Dichlorophenyl and thiazolyl groups improve coordination with metals, suggesting utility in catalysis .

Key Research Findings

  • Crystallinity : The target’s 2,4-dioxo groups (similar to ) may promote hydrogen-bonded networks, enhancing crystallinity and stability .
  • Metabolic Stability: The N-(3-cyanophenyl) group in the target compound likely improves metabolic stability compared to thienyl or thiazolyl analogs () due to reduced susceptibility to oxidative metabolism .
  • Toxicity Profile: Chlorinated analogs () pose higher toxicity risks, whereas the target’s cyano group offers a safer profile for therapeutic development .

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a synthetic derivative of thieno[3,2-d]pyrimidine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • A butyl group enhancing lipophilicity.
  • A cyanophenyl acetamide moiety that may influence receptor interactions.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities including:

  • Anticancer properties : Inhibitory effects on various cancer cell lines.
  • Antimicrobial activity : Potential against bacterial and fungal strains.
  • Enzyme inhibition : Targeting specific kinases and other enzymes involved in disease pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • A recent study demonstrated that related compounds showed IC50 values comparable to established chemotherapeutics like paclitaxel against breast cancer cell lines (MDA-MB-231) .
CompoundIC50 (μM)Cancer Type
Thieno derivative A27.6Breast (MDA-MB-231)
Thieno derivative B21.6Breast (MDA-MB-231)
Paclitaxel29.3Breast (MDA-MB-231)

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of protein kinases : Compounds in this class often target kinases involved in cell proliferation and survival.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of several thieno[3,2-d]pyrimidine derivatives on MDA-MB-231 cells. The results indicated that most compounds exhibited significant cytotoxicity at concentrations around 50 μM .
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of specific enzymes such as EGFR and VEGF pathways. The derivatives showed promising results in suppressing these pathways, which are critical in cancer progression .

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